Reactive orange 86
Description
Origins and Early Development
The historical trajectory of Reactive Orange 86 is intrinsically linked to the broader development of reactive dyes, which emerged as a revolutionary class of colorants in the mid-twentieth century. The foundational discoveries leading to reactive dyes can be traced to 1923, when Ciba Chemical Company first identified that acidic monochlorotriazine dyes possessed the capability to color wool fibers. However, the breakthrough that directly enabled the development of compounds like this compound occurred in 1954, when researchers I.D. Rattee and W.E. Stephen at Imperial Chemical Industries in the United Kingdom discovered that dichlorotriazine dyes could form covalent bonds with cellulose fibers under alkaline conditions.
This pivotal discovery established the theoretical foundation for reactive dye chemistry and led to the filing of the first patents for reactive dyes, setting the stage for commercial development. The subsequent exploitation of the dichlorotriazine reactive system facilitated parallel development of related compounds, including the less reactive monochlorotriazine dyes that could be readily synthesized through substitution reactions between arylamines and dichlorotriazine precursors. The evolution from these early developments to modern compounds like this compound represents decades of systematic optimization and chemical engineering.
Chemical Classification Framework
This compound occupies a specific position within the broader classification system of reactive dyes. According to established taxonomic frameworks, the compound belongs to the halogenated heterocycle category of reactive dyes, specifically featuring dichlorotriazine functional groups. This classification system organizes reactive dyes based on their reactive components, with dichlorotriazine dyes representing highly reactive species that typically operate at temperatures between 30 and 40 degrees Celsius.
The compound further classifies as an azo dye based on its molecular structure, which contains the characteristic nitrogen-nitrogen double bond (-N=N-) linkage. This dual classification as both a reactive dye and an azo dye defines its chemical behavior and application characteristics. Within the functional group classification system, this compound is categorized as a monofunctional reactive dye, containing one primary reactive center represented by the dichlorotriazine moiety.
Properties
CAS No. |
57359-00-9 |
|---|---|
Molecular Formula |
C20H11Cl2N8Na3O10S3 |
Molecular Weight |
759.4 g/mol |
IUPAC Name |
trisodium;7-[[2-(carbamoylamino)-4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]phenyl]diazenyl]naphthalene-1,3,6-trisulfonate |
InChI |
InChI=1S/C20H14Cl2N8O10S3.3Na/c21-17-26-18(22)28-20(27-17)24-9-1-2-12(13(5-9)25-19(23)31)29-30-14-7-11-8(4-16(14)43(38,39)40)3-10(41(32,33)34)6-15(11)42(35,36)37;;;/h1-7H,(H3,23,25,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,24,26,27,28);;;/q;3*+1/p-3 |
InChI Key |
CMCWJAWGROJDDZ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)NC(=O)N)N=NC3=CC4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Other CAS No. |
57359-00-9 83929-91-3 |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Applications in Textile Industry
1. Dyeing of Cellulosic Fibers
- RO86 is primarily used for dyeing cotton and other cellulosic fibers. The dye forms covalent bonds with the fabric, resulting in vibrant and long-lasting colors. The dyeing process is typically executed under alkaline conditions to enhance the reactivity of the dye with the fiber .
2. Color Fastness
- The performance of RO86 in terms of color fastness is notable. According to ISO standards, it exhibits:
Environmental Applications
1. Phytoremediation
- Recent studies have explored the use of RO86 in phytoremediation processes, where plants are utilized to remove or degrade contaminants from soil and water. The dye's recalcitrant nature poses challenges; however, certain plant species have demonstrated capabilities to absorb and metabolize azo dyes effectively .
2. Constructed Wetlands
- Research indicates that constructed wetlands planted with specific species like cattail and papyrus can effectively remove reactive dyes such as RO86 from wastewater. The main removal mechanism identified is plant uptake, which significantly contributes to the reduction of dye concentration in treated effluents .
Case Studies
Preparation Methods
Core Synthesis Pathway
The preparation involves a multi-step process combining diazotization, coupling, and heterobifunctional group attachment:
a. Diazotization of Primary Amine
- Reactants : 4-Aminophenyl-β-acetosaethylsulfone or Sulpho Tobias Acid.
- Conditions :
- Key step : Excess nitrous acid is neutralized with sulfamic acid.
b. Coupling with Naphthalene Sulfonic Acid Derivatives
- Coupling agent : 7-Amino-4-hydroxy-2-naphthalene sulfonic acid or J-acid derivatives.
- pH control : Adjusted to 5–6.5 using Na₂CO₃ or NaOH.
- Temperature : Maintained at 0–5°C during reaction.
c. Heterobifunctional Group Attachment
- Dichlorotriazinyl incorporation : Cyanuric chloride reacts with intermediates under alkaline conditions (pH 6–7).
- Acetyl amino group : Introduced via condensation with ethyl chloroformate or diglycolamine.
Critical Reaction Parameters
Purification and Isolation
- Salting-out : Potassium chloride (200 g per batch) precipitates the dye.
- Filtration and washing : Microfiltration, ultrafiltration, and nanofiltration remove unreacted intermediates.
- Drying : Spray-drying or vacuum drying produces a powder with 25% solid content.
Analytical Validation
- Chromatography : Gas chromatography (GC) and liquid chromatography (LC) confirm molecular weight and purity.
- Spectroscopy :
- Fastness testing : ISO-compliant evaluations show >4/5 ratings for wash and light fastness.
Comparative Performance Data
| Property | Synthesized RO86 | Commercial Analog | Source |
|---|---|---|---|
| Color yield (K/S) | 18.2 | 17.8 | |
| Wash fastness | 4/5 | 4/5 | |
| Reaction efficiency | 89% | 85% |
Q & A
Q. How can researchers enhance the reproducibility of spectrophotometric assays for this compound in heterogeneous matrices?
- Methodological Answer: Standardize sample pretreatment (e.g., filtration, centrifugation) to minimize turbidity interference. Validate wavelength selection via full-spectrum scans and correct for background absorbance using blank matrices. Perform inter-laboratory comparisons and report detailed metadata (e.g., instrument calibration dates, cuvette path lengths) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
